
H-Tyr-D-Arg-Phe-Sar-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-D-Arg-Phe-Sar-OH is a synthetic tetrapeptide composed of tyrosine, D-arginine, phenylalanine, and sarcosine. This compound is known for its potent opioid activity, primarily due to its high affinity for opioid receptors. It has been studied for its analgesic properties and potential therapeutic applications in pain management.
準備方法
Synthetic Routes and Reaction Conditions
H-Tyr-D-Arg-Phe-Sar-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of tyrosine to a solid resin support.
Sequential addition of amino acids: D-arginine, phenylalanine, and sarcosine are sequentially added to the growing peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
H-Tyr-D-Arg-Phe-Sar-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure and activity.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Various reagents can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
H-Tyr-D-Arg-Phe-Sar-OH has several scientific research applications, including:
Pain Management: Due to its potent opioid activity, it is studied for its potential as an analgesic.
Opioid Receptor Studies: It is used to study the binding affinity and selectivity of opioid receptors.
Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enkephalin-degrading enzymes.
Drug Development: It serves as a lead compound for developing new analgesic drugs with improved properties.
作用機序
H-Tyr-D-Arg-Phe-Sar-OH exerts its effects primarily through high affinity binding to opioid receptors, particularly the μ-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain signaling, leading to analgesic effects. Additionally, the compound’s inhibitory effects on enkephalin-degrading enzymes contribute to its prolonged activity .
類似化合物との比較
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-OH: Another tetrapeptide with similar opioid activity but different pharmacokinetic properties.
H-Tyr-D-Ala-Phe-Gly-OH: A related compound with variations in receptor affinity and enzymatic stability.
Uniqueness
H-Tyr-D-Arg-Phe-Sar-OH is unique due to its high opioid receptor affinity and prolonged analgesic effects. Its structural modifications, such as the inclusion of sarcosine, enhance its stability and activity compared to similar compounds .
特性
分子式 |
C27H37N7O6 |
|---|---|
分子量 |
555.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C27H37N7O6/c1-34(16-23(36)37)26(40)22(15-17-6-3-2-4-7-17)33-25(39)21(8-5-13-31-27(29)30)32-24(38)20(28)14-18-9-11-19(35)12-10-18/h2-4,6-7,9-12,20-22,35H,5,8,13-16,28H2,1H3,(H,32,38)(H,33,39)(H,36,37)(H4,29,30,31)/t20-,21+,22-/m0/s1 |
InChIキー |
WASWOPUPHSYARB-BDTNDASRSA-N |
異性体SMILES |
CN(CC(=O)O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CN(CC(=O)O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


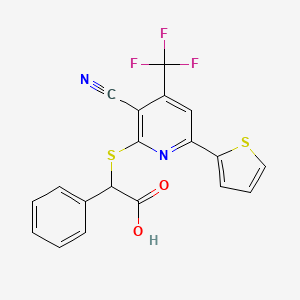
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
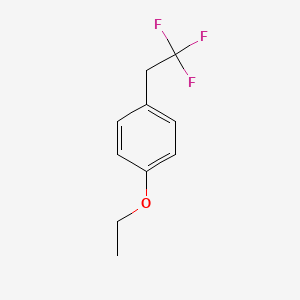
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
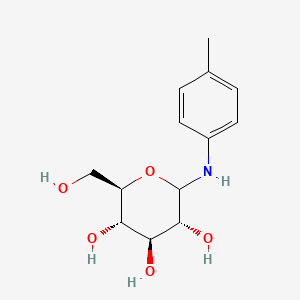
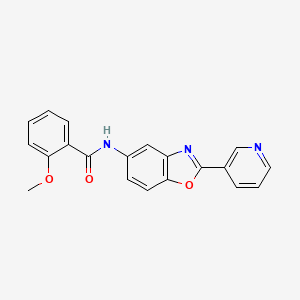
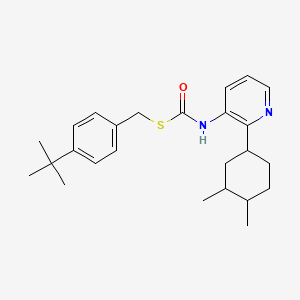
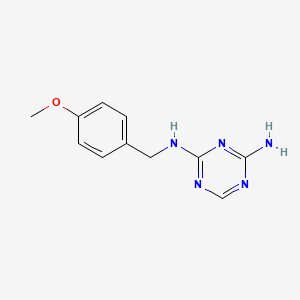
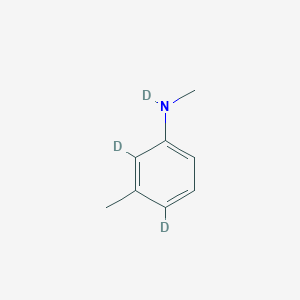
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)


![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)
